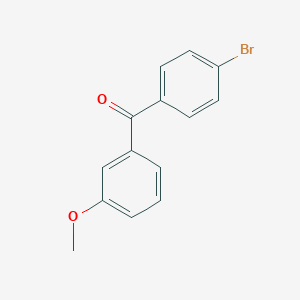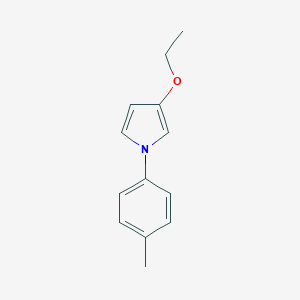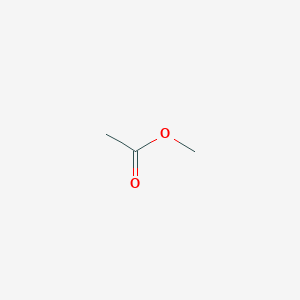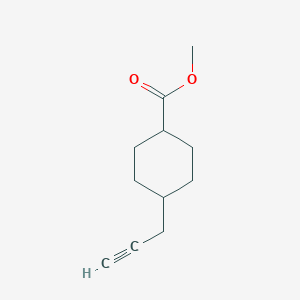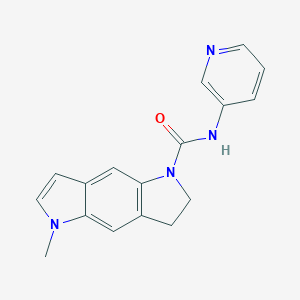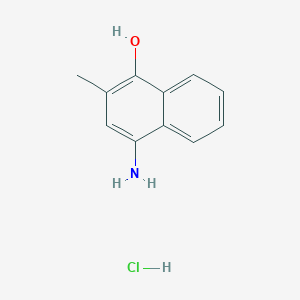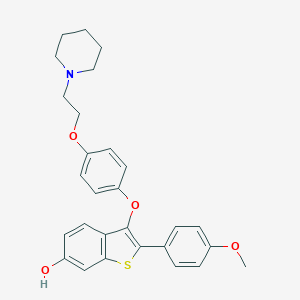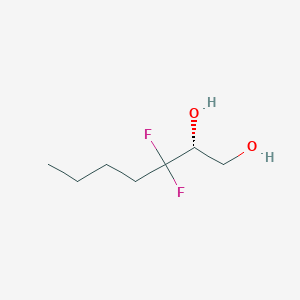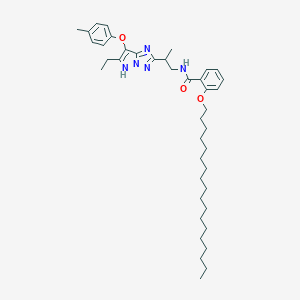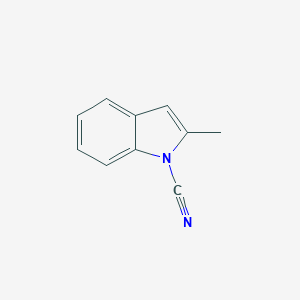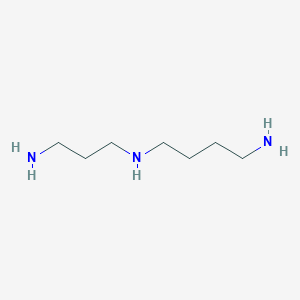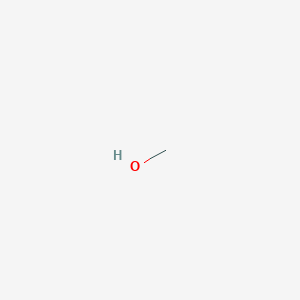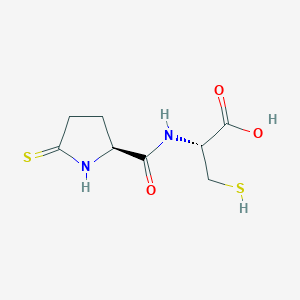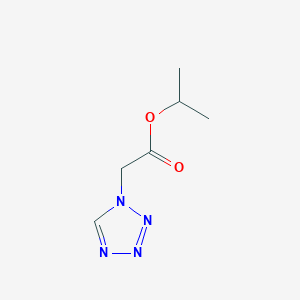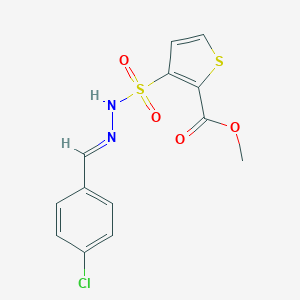
Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound is a member of the sulfonyl hydrazine class of compounds and has been shown to possess a range of interesting properties that make it an attractive candidate for further research. In
作用機序
The mechanism of action of Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is not fully understood. However, it is believed that this compound exerts its effects by inhibiting certain enzymes and pathways involved in inflammation and tumor growth.
生化学的および生理学的効果
Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can reduce tumor growth in animal models.
実験室実験の利点と制限
Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also possesses a range of interesting properties, making it an attractive candidate for further research.
However, there are also some limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, making it difficult to design experiments that target specific pathways. Additionally, its potential toxicity and side effects are not fully known, making it important to exercise caution when handling and using this compound.
将来の方向性
There are several future directions for research on Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate. Some potential areas of focus include:
1. Further studies on the mechanism of action of this compound to better understand how it exerts its effects.
2. Development of new drugs based on the anti-inflammatory and anti-tumor properties of this compound.
3. Development of new herbicides based on the herbicidal properties of this compound.
4. Studies on the potential toxicity and side effects of this compound to better understand its safety profile.
5. Exploration of the potential applications of this compound in other fields, such as materials science or environmental science.
In conclusion, Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. While there is still much to learn about this compound, its interesting properties make it an attractive candidate for further research.
合成法
The synthesis method of Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate, followed by the addition of methyl 2-bromo-3-oxobutanoate and thiophene-2-carboxylic acid. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as ethanol. The resulting product is then purified by recrystallization to obtain the final compound.
科学的研究の応用
Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, this compound has been shown to possess anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In agriculture, this compound has been shown to possess herbicidal properties, making it a potential candidate for the development of new herbicides.
特性
CAS番号 |
145865-79-8 |
|---|---|
製品名 |
Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate |
分子式 |
C13H11ClN2O4S2 |
分子量 |
358.8 g/mol |
IUPAC名 |
methyl 3-[[(E)-(4-chlorophenyl)methylideneamino]sulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C13H11ClN2O4S2/c1-20-13(17)12-11(6-7-21-12)22(18,19)16-15-8-9-2-4-10(14)5-3-9/h2-8,16H,1H3/b15-8+ |
InChIキー |
FFIKFZFQTOEGFN-UHFFFAOYSA-N |
異性体SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)Cl |
SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NN=CC2=CC=C(C=C2)Cl |
正規SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NN=CC2=CC=C(C=C2)Cl |
同義語 |
methyl 3-[[(4-chlorophenyl)methylideneamino]sulfamoyl]thiophene-2-carb oxylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



